AChE-IN-39

Beschreibung

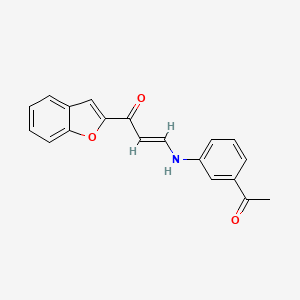

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H15NO3 |

|---|---|

Molekulargewicht |

305.3 g/mol |

IUPAC-Name |

(E)-3-(3-acetylanilino)-1-(1-benzofuran-2-yl)prop-2-en-1-one |

InChI |

InChI=1S/C19H15NO3/c1-13(21)14-6-4-7-16(11-14)20-10-9-17(22)19-12-15-5-2-3-8-18(15)23-19/h2-12,20H,1H3/b10-9+ |

InChI-Schlüssel |

DFVKDAJYKKGIAC-MDZDMXLPSA-N |

Isomerische SMILES |

CC(=O)C1=CC(=CC=C1)N/C=C/C(=O)C2=CC3=CC=CC=C3O2 |

Kanonische SMILES |

CC(=O)C1=CC(=CC=C1)NC=CC(=O)C2=CC3=CC=CC=C3O2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

AChE-IN-39 mechanism of action

An In-depth Technical Guide to the Mechanism of Action of AChE-IN-39

Introduction

This compound is a novel, multi-target-directed ligand developed for the potential treatment of Alzheimer's Disease (AD). It is characterized as a potent, long-acting, and reversible dual inhibitor of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). Its multifaceted mechanism of action extends beyond enzyme inhibition to include the attenuation of amyloid-beta (Aβ) aggregation and suppression of neuroinflammatory pathways, positioning it as a promising therapeutic candidate. This document provides a comprehensive overview of its core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of its functional pathways.

Dual-Target Enzyme Inhibition

The primary mechanism of this compound involves the simultaneous inhibition of two key enzymes implicated in the pathophysiology of Alzheimer's Disease:

-

Acetylcholinesterase (AChE): By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, this compound increases acetylcholine levels in the synaptic cleft. This action is intended to ameliorate the cognitive deficits associated with cholinergic system dysfunction in AD.

-

Monoamine Oxidase B (MAO-B): Inhibition of MAO-B, an enzyme that degrades dopamine and other monoamines, helps to reduce oxidative stress and the generation of reactive oxygen species (ROS) in the brain. This contributes to its neuroprotective effects.

The molecule has been shown to be a reversible inhibitor of both enzymes.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its target enzymes has been quantified through various in vitro assays.

| Target Enzyme | Species | IC50 Value | Reference |

| Acetylcholinesterase (AChE) | Human (hAChE) | 2.58 nM | |

| Monoamine Oxidase B (MAO-B) | Human (hMAO-B) | 3.91 nM |

Anti-Neuroinflammatory Effects: NLRP3 Inflammasome Inhibition

A critical aspect of this compound's mechanism is its ability to suppress neuroinflammation. It achieves this by directly targeting the NLRP3 (NOD-like receptor protein 3) inflammasome signaling pathway. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, including IL-1β and IL-18, contributing to the inflammatory cascade in AD. This compound has been demonstrated to significantly inhibit the activation of the NLRP3 inflammasome, thereby reducing the release of these inflammatory mediators.

Caption: Multi-target mechanism of action of this compound.

Inhibition of Amyloid-Beta Aggregation

This compound has been reported to interfere with the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's Disease. It inhibits the formation of both Aβ oligomers and mature fibrils. This action is thought to occur through binding to the peripheral anionic site (PAS) of AChE, which can otherwise accelerate Aβ aggregation. By blocking this interaction, this compound helps to reduce the formation of toxic Aβ species and overall plaque burden.

Experimental Protocols

The characterization of this compound relies on several key biochemical and cellular assays.

Protocol 1: AChE Inhibition Assay (Ellman's Method)

This spectrophotometric method quantifies AChE activity by measuring the production of thiocholine when acetylcholine is hydrolyzed.

-

Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution, acetylthiocholine iodide (ATCI) substrate solution, and a solution of the test compound (this compound) at various concentrations.

-

Assay Procedure:

-

Add 140 µL of phosphate buffer to a 96-well plate.

-

Add 20 µL of the test compound solution.

-

Add 20 µL of AChE enzyme solution and incubate for 15 minutes at 37°C.

-

Add 10 µL of DTNB solution.

-

Initiate the reaction by adding 10 µL of ATCI substrate.

-

-

Data Acquisition: Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Analysis: Calculate the rate of reaction. The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control. IC50 values are calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: MAO-B Inhibition Assay

This fluorometric assay measures the activity of MAO-B by quantifying the conversion of a non-fluorescent substrate (like kynuramine) to a fluorescent product.

-

Reagent Preparation: Prepare a phosphate buffer (pH 7.4), a solution of recombinant human MAO-B, the substrate kynuramine, and the test compound (this compound) at various concentrations.

-

Assay Procedure:

-

Add buffer, MAO-B enzyme solution, and the test compound to a 96-well plate.

-

Pre-incubate the mixture at 37°C for 20 minutes.

-

Initiate the reaction by adding the kynuramine substrate.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a strong base (e.g., NaOH).

-

-

Data Acquisition: Measure the fluorescence intensity with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

-

Analysis: Calculate IC50 values by plotting the percentage of MAO-B activity against the logarithm of the inhibitor concentration.

Caption: Generalized workflow for in vitro enzyme inhibition assays.

Protocol 3: Thioflavin T (ThT) Amyloid-Beta Aggregation Assay

This assay monitors the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T, a dye that specifically binds to the beta-sheet structures characteristic of amyloid aggregates.

-

Aβ Peptide Preparation: Prepare a solution of synthetic Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and re-dissolve in buffer (e.g., PBS) to form a stock solution of monomers.

-

Assay Procedure:

-

In a black 96-well plate, mix the Aβ peptide solution with the test compound (this compound) at various concentrations.

-

Add Thioflavin T solution to each well.

-

Incubate the plate at 37°C with continuous gentle shaking to promote aggregation.

-

-

Data Acquisition: Measure fluorescence intensity at regular intervals (e.g., every 10 minutes) using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

Analysis: Plot fluorescence intensity versus time to generate aggregation curves. The percentage of inhibition is calculated by comparing the final fluorescence plateau of samples with the inhibitor to the control (Aβ alone).

Conclusion

This compound exhibits a robust and multi-faceted mechanism of action that addresses several key pathological processes in Alzheimer's Disease. Its potent dual inhibition of AChE and MAO-B, combined with its ability to suppress neuroinflammation via the NLRP3 inflammasome and inhibit Aβ aggregation, underscores its significant therapeutic potential. The comprehensive data and established protocols for its evaluation provide a solid foundation for further preclinical and clinical development.

Unraveling the Enigma of AChE-IN-39: A Search for a Ghost in the Machine of Acetylcholinesterase Inhibition

Despite a comprehensive search of scientific databases and public records, the specific acetylcholinesterase inhibitor designated as "AChE-IN-39" remains elusive. This identifier does not correspond to any known compound in the published scientific literature, suggesting it may be an internal, unpublished designation, a misnomer, or a compound that has not yet entered the public domain.

Acetylcholinesterase (AChE) inhibitors are a critical class of therapeutic agents, primarily used in the management of Alzheimer's disease.[1][2] They function by preventing the breakdown of acetylcholine, a key neurotransmitter involved in memory and cognition.[1] The discovery and development of novel AChE inhibitors is an active area of research, with scientists employing a variety of sophisticated techniques to identify and optimize new drug candidates.

The journey from a potential inhibitor to a clinical candidate is a long and arduous one, involving a multidisciplinary approach that encompasses computational modeling, chemical synthesis, and rigorous biological evaluation.

The Modern Drug Discovery Pipeline for AChE Inhibitors

The discovery of novel AChE inhibitors often begins with in silico methods, such as virtual screening and machine learning, to identify promising molecular scaffolds from vast chemical libraries.[1][3][4] These computational approaches predict how well a compound might bind to the active site of the AChE enzyme, helping to prioritize candidates for synthesis and testing.

Once identified, these candidate molecules are synthesized in the laboratory. The synthetic routes can be complex, often requiring multiple steps to achieve the desired chemical structure.[5][6][7] Chemists continuously refine these synthetic pathways to improve yield and purity.

Following synthesis, the compounds undergo a battery of in vitro and in vivo tests to evaluate their efficacy and safety. A fundamental assay is the determination of the IC50 value, which measures the concentration of the inhibitor required to reduce the activity of the AChE enzyme by 50%.[6][8] This provides a direct measure of the compound's potency.

Experimental Evaluation of AChE Inhibitors

In Vitro Assays:

The most common method for determining AChE inhibitory activity is the Ellman's method, a colorimetric assay that is well-suited for high-throughput screening.[9][10][11] This technique allows researchers to rapidly assess the potency of a large number of compounds.

The general workflow for an in vitro AChE inhibition assay is as follows:

In Vivo Evaluation:

Promising candidates from in vitro studies are then advanced to in vivo testing in animal models.[12] These studies are crucial for assessing the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion), as well as its efficacy and potential side effects in a living organism. Transgenic animal models, such as those for Alzheimer's disease, are often used to evaluate the therapeutic potential of new AChE inhibitors.

The Cholinergic Signaling Pathway

AChE inhibitors exert their effects by modulating the cholinergic signaling pathway. In a healthy synapse, acetylcholine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to transmit a signal, and is then rapidly broken down by AChE. By inhibiting AChE, these drugs increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Conclusion

While the specific identity of "this compound" remains unknown, the principles of its discovery and synthesis would follow the established paradigms of modern drug development. The process would involve a synergistic combination of computational design, synthetic chemistry, and comprehensive biological evaluation to identify a potent and selective inhibitor of acetylcholinesterase. Further public disclosure of data related to "this compound" will be necessary to provide a detailed technical understanding of this particular compound.

References

- 1. Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular modelling and QSAR of reversible acetylcholines-terase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. A Novel Class of Selective Acetylcholinesterase Inhibitors: Synthesis and Evaluation of (E)-2-(Benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study [mdpi.com]

- 7. Design, synthesis, and acetylcholinesterase inhibitory activity of novel coumarin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

AChE-IN-39: An Undisclosed Acetylcholinesterase Inhibitor

Initial research into the chemical structure and properties of the compound designated as AChE-IN-39 has yielded no specific information in publicly available scientific databases and literature. This suggests that "this compound" may be an internal development code, a compound that has not yet been disclosed in publications, or a placeholder name. Without a defined chemical structure, a detailed technical guide on its properties, synthesis, and biological activity cannot be provided at this time.

However, to provide a relevant framework for understanding a potential acetylcholinesterase (AChE) inhibitor, this guide will outline the typical characteristics, experimental evaluation, and signaling pathways associated with this class of compounds. This information is based on well-established knowledge of AChE and its inhibitors, which are crucial in the research and treatment of conditions like Alzheimer's disease.[1][2][3]

General Physicochemical Properties of AChE Inhibitors

The properties of a drug molecule are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[4] For a potential AChE inhibitor, key physicochemical parameters would be determined to predict its behavior in a biological system.

| Property | Description | Typical Range for CNS Drugs |

| Molecular Weight | The mass of one mole of the substance. Lower molecular weight often aids in crossing the blood-brain barrier. | < 500 g/mol |

| LogP | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. A balanced LogP is crucial for CNS penetration.[5][6] | 1 - 4 |

| pKa | The acid dissociation constant, which determines the ionization state of the molecule at a given pH. This affects solubility and binding.[5] | 7 - 9 (for basic amines) |

| Solubility | The ability of a compound to dissolve in a solvent. Aqueous solubility is important for formulation and absorption. | > 10 µg/mL |

The Acetylcholinesterase Signaling Pathway and Inhibition

Acetylcholinesterase is a key enzyme in the cholinergic nervous system. Its primary function is to hydrolyze the neurotransmitter acetylcholine (ACh) into choline and acetic acid, terminating the nerve signal.[2][3] In conditions like Alzheimer's disease, there is a deficit of acetylcholine, and inhibiting AChE can increase the levels of this neurotransmitter in the synaptic cleft, thereby improving cognitive function.[1]

An AChE inhibitor, such as the hypothetical this compound, would bind to the active site of the AChE enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, enhancing cholinergic neurotransmission.

Experimental Protocols for Evaluating AChE Inhibitors

To characterize a novel AChE inhibitor, a series of in vitro and in vivo experiments are typically conducted.

In Vitro AChE Inhibition Assay (Ellman's Method)

This is a widely used colorimetric method to determine the inhibitory activity of a compound against AChE.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Experimental Workflow:

Data Presentation: The results are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Target | IC50 (µM) |

| This compound | AChE | TBD |

| Donepezil (Ref) | AChE | ~0.02 |

(TBD: To Be Determined)

In Vivo Models

Animal models are used to assess the efficacy and safety of the compound in a living organism. Common models for cognitive enhancement include the Morris water maze and the passive avoidance test in rodents.

Synthesis of a Hypothetical AChE Inhibitor

The synthesis of a novel chemical entity like this compound would involve a multi-step chemical process. The specific route would depend entirely on its chemical structure. A generalized synthetic workflow is presented below.

Conclusion

While specific details for "this compound" are not publicly available, this guide provides a comprehensive overview of the key aspects that would be considered in the development and characterization of such an acetylcholinesterase inhibitor. The provided frameworks for understanding its potential properties, mechanism of action, experimental evaluation, and synthesis are based on established principles in medicinal chemistry and pharmacology. Further information on the specific chemical identity of this compound is required for a more detailed and targeted analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 6. acdlabs.com [acdlabs.com]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay: A Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain specific information or experimental data for a compound designated "AChE-IN-39." The following guide provides a comprehensive, generalized protocol and framework for conducting an in vitro acetylcholinesterase inhibition assay, which can be adapted for the evaluation of any novel or proprietary inhibitor, such as "this compound."

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This action terminates the nerve impulse at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in enhanced cholinergic transmission. This mechanism is the therapeutic basis for drugs used to treat conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.

The in vitro AChE inhibition assay is a fundamental tool in drug discovery and pharmacology for screening and characterizing new potential AChE inhibitors. The most common method is the colorimetric assay developed by Ellman, which measures the enzymatic activity by detecting the product of a substrate analog.

Core Principle of the Ellman's Assay

The Ellman's assay is a simple, robust, and widely used method for measuring AChE activity. The assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored anion 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.

The rate of yellow color formation is directly proportional to the AChE activity. When an inhibitor is present, the rate of the reaction decreases, allowing for the quantification of its inhibitory potency.

Figure 1: Mechanism of the Ellman's assay for AChE activity.

Detailed Experimental Protocol

This protocol outlines a standard procedure for a 96-well plate-based AChE inhibition assay.

3.1. Materials and Reagents

-

Enzyme: Purified Acetylcholinesterase (e.g., from electric eel or recombinant human)

-

Buffer: Phosphate Buffer (100 mM, pH 8.0)

-

Substrate: Acetylthiocholine Iodide (ATCh)

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

-

Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive Control: A known AChE inhibitor (e.g., Donepezil, Galantamine)

-

Equipment:

-

96-well microplate reader with absorbance detection at 412 nm

-

Multichannel pipette

-

Incubator set to 37°C

-

Standard laboratory glassware and consumables

-

3.2. Solution Preparation

-

Phosphate Buffer (pH 8.0): Prepare a 100 mM sodium phosphate buffer.

-

AChE Solution: Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10-15 minutes. A typical concentration is 0.1 - 0.5 U/mL.

-

ATCh Solution: Prepare a stock solution of 10 mM ATCh in deionized water.

-

DTNB Solution: Prepare a stock solution of 10 mM DTNB in the phosphate buffer.

-

Test Compound (this compound): Prepare a stock solution (e.g., 10 mM) in 100% DMSO. Create a serial dilution series in the phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the well is low (typically ≤1%) to avoid solvent effects.

3.3. Assay Procedure

The following workflow outlines the steps for setting up the assay in a 96-well plate format.

Figure 2: Experimental workflow for the AChE inhibition assay.

Step-by-Step Plate Setup (Total Volume = 200 µL per well):

-

Blank Wells: Add 180 µL of buffer and 20 µL of ATCh solution. (No enzyme).

-

Control Wells (100% Activity): Add 140 µL of buffer, 20 µL of DTNB, 10 µL of vehicle (e.g., 1% DMSO), and 10 µL of AChE solution.

-

Test Compound Wells: Add 130 µL of buffer, 20 µL of DTNB, 10 µL of AChE solution, and 10 µL of the this compound serial dilutions.

-

Pre-incubation: After adding the enzyme (and inhibitor), gently tap the plate to mix and pre-incubate for 10 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 20 µL of ATCh solution to all wells (except the blank) to start the reaction.

-

Measurement: Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 412 nm, taking readings every 60 seconds for 15-20 minutes.

Data Presentation and Analysis

The primary output of the assay is the reaction rate (velocity, V), which is determined from the linear portion of the absorbance vs. time plot.

4.1. Calculation of Percent Inhibition

The percentage of inhibition for each concentration of this compound is calculated using the following formula:

% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

Where:

-

V_control is the reaction rate in the absence of the inhibitor.

-

V_inhibitor is the reaction rate in the presence of the inhibitor.

4.2. Determination of IC50

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme activity by 50%. It is determined by plotting the % Inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

4.3. Quantitative Data Summary (Template)

The results for a novel inhibitor like this compound would be summarized in a table for clear comparison with a standard reference compound.

| Compound | IC50 (nM) [95% CI] | Hill Slope | R² |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] |

| Donepezil (Control) | 8.5 [7.2 - 9.8] | 1.1 | 0.99 |

Table 1: Template for summarizing the inhibitory potency of this compound against acetylcholinesterase. Data for Donepezil is representative.

Characterizing the Mechanism of Inhibition

To understand how this compound inhibits the enzyme, kinetic studies are performed. The assay is run with varying concentrations of both the substrate (ATCh) and the inhibitor. The data is then plotted on a Lineweaver-Burk (double reciprocal) plot to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Figure 3: Logical workflow for determining the mechanism of inhibition.

Unveiling the Selectivity Profile of Novel Cholinesterase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of selective inhibitors for acetylcholinesterase (AChE) is a cornerstone of therapeutic strategies for neurodegenerative diseases, particularly Alzheimer's disease. Differentiating the inhibitory activity of a compound against AChE from other cholinesterases, such as butyrylcholinesterase (BChE), is critical for predicting its therapeutic efficacy and potential side effects. This document provides a comprehensive technical overview of the methodologies used to determine the selectivity profile of novel acetylcholinesterase inhibitors, using the hypothetical compound "AChE-IN-39" as a case study. It includes a detailed presentation of quantitative data, experimental protocols, and visual representations of key pathways and workflows to facilitate understanding and replication.

Introduction to Cholinesterase Selectivity

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key enzymes in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). While AChE is primarily found in the brain and at neuromuscular junctions, BChE is more prevalent in plasma, liver, and other peripheral tissues. In the context of Alzheimer's disease, the activity of AChE is known to decrease, while BChE levels may remain stable or even increase, suggesting that BChE plays a compensatory role in ACh hydrolysis in the later stages of the disease.[1][2][3][4][5]

Therefore, the selectivity of a cholinesterase inhibitor for AChE over BChE is a crucial parameter in drug development. Highly selective AChE inhibitors are expected to have more targeted effects on the central nervous system with fewer peripheral side effects. Conversely, dual inhibitors that target both enzymes may offer a broader therapeutic window, particularly in later-stage Alzheimer's disease.[3][4]

Quantitative Selectivity Profile of this compound

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The selectivity index is then calculated as the ratio of the IC50 or Ki value for BChE to that for AChE. A higher selectivity index indicates greater selectivity for AChE.

Table 1: In Vitro Inhibitory Activity of this compound against Human Cholinesterases

| Enzyme Target | IC50 (nM) | Ki (nM) | Selectivity Index (BChE/AChE) |

| Acetylcholinesterase (hAChE) | [Insert Value] | [Insert Value] | [Calculate Value] |

| Butyrylcholinesterase (hBChE) | [Insert Value] | [Insert Value] |

Note: Data for "this compound" is hypothetical and should be replaced with experimental findings.

Experimental Protocol: Determination of Cholinesterase Inhibition

The following protocol outlines the widely used Ellman's method for determining the in vitro inhibitory activity of a compound against AChE and BChE.[6][7]

3.1. Materials and Reagents

-

Human recombinant acetylcholinesterase (hAChE)

-

Human plasma butyrylcholinesterase (hBChE)

-

Acetylthiocholine iodide (ATCI) - substrate for AChE

-

Butyrylthiocholine iodide (BTCI) - substrate for BChE

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound)

-

Positive control (e.g., Donepezil)

-

96-well microplate reader

3.2. Assay Procedure

-

Prepare serial dilutions of the test compound (this compound) and the positive control in phosphate buffer.

-

In a 96-well plate, add the enzyme solution (hAChE or hBChE) to each well.

-

Add the different concentrations of the test compound or positive control to the respective wells.

-

Incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 37°C) for a specified pre-incubation time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the substrate (ATCI for AChE or BTCI for BChE) and DTNB to each well.

-

Measure the absorbance of the yellow product (5-thio-2-nitrobenzoate anion) formed from the reaction of thiocholine with DTNB at a wavelength of 412 nm at regular intervals using a microplate reader.

-

The rate of reaction is proportional to the enzyme activity.

3.3. Data Analysis

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.

-

The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Visualizing Key Processes

4.1. Experimental Workflow for Determining Cholinesterase Selectivity

Caption: Workflow for determining the IC50 and selectivity of a cholinesterase inhibitor.

4.2. Simplified Cholinergic Synapse Signaling Pathway

References

- 1. scilit.com [scilit.com]

- 2. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psychiatrist.com [psychiatrist.com]

- 5. Targeting acetylcholinesterase and butyrylcholinesterase in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Preliminary Studies on AChE-IN-39: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific molecule designated "AChE-IN-39" is not publicly available within the current scientific literature. This guide, therefore, provides a comprehensive overview of the methodologies and scientific principles relevant to the preliminary investigation of a novel acetylcholinesterase inhibitor, using established knowledge of the field as a foundational framework. The data presented herein is illustrative and based on general characteristics of acetylcholinesterase inhibitors.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh).[1][2] Inhibition of AChE increases the levels and duration of action of ACh in the synaptic cleft, a mechanism that has been therapeutically exploited for the symptomatic treatment of Alzheimer's disease (AD).[3][4][5] Novel AChE inhibitors are continuously being explored to improve efficacy, selectivity, and reduce side effects compared to existing treatments like donepezil, rivastigmine, and galantamine.[3][4][5] This document outlines a hypothetical framework for the preliminary investigation of a novel AChE inhibitor, herein referred to as this compound.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for an AChE inhibitor like this compound is the blockade of the acetylcholinesterase enzyme. This leads to an accumulation of acetylcholine in cholinergic synapses. The increased acetylcholine then stimulates muscarinic and nicotinic receptors, leading to enhanced cholinergic neurotransmission. This process is believed to underlie the cognitive-enhancing effects of AChE inhibitors in conditions like Alzheimer's disease.

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Cholinergic synapse and the inhibitory action of this compound.

Quantitative Data Summary

The following tables represent hypothetical data for the initial characterization of this compound. This data would be generated through a series of in vitro and in vivo experiments.

Table 1: In Vitro Enzyme Inhibition

| Compound | Target | IC₅₀ (nM) |

| This compound | Human AChE | 15.2 |

| Human BuChE | 1850.7 | |

| Donepezil | Human AChE | 10.5 |

| Human BuChE | 1230.0 |

IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher potency.

Table 2: In Vivo Pharmacokinetic Properties (Rodent Model)

| Compound | Route | Bioavailability (%) | t₁/₂ (h) | Brain/Plasma Ratio |

| This compound | Oral | 45 | 6.8 | 3.2 |

| IV | 100 | 4.5 | - |

t₁/₂: Half-life.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preliminary findings.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is a widely used colorimetric method to determine AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Procedure:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Add 140 µL of the phosphate buffer to each well of a 96-well microplate.

-

Add 20 µL of various concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO) to the wells.

-

Add 20 µL of a solution containing human recombinant AChE.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 10 µL of DTNB solution.

-

Initiate the reaction by adding 10 µL of acetylthiocholine iodide solution.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Experimental Workflow for In Vitro AChE Inhibition Assay

Caption: Workflow for determining the IC₅₀ of this compound.

In Vivo Pharmacokinetic Study in Rodents

This study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Procedure:

-

Fast male Sprague-Dawley rats overnight.

-

Administer this compound either orally (e.g., 10 mg/kg) or intravenously (e.g., 2 mg/kg).

-

Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

-

Centrifuge the blood samples to separate plasma.

-

At the final time point, euthanize the animals and collect brain tissue.

-

Analyze the concentration of this compound in plasma and brain homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Calculate pharmacokinetic parameters (e.g., bioavailability, half-life, brain/plasma ratio) using appropriate software.

Conclusion and Future Directions

The preliminary, hypothetical data for this compound suggest a potent and selective inhibitor of acetylcholinesterase with favorable oral bioavailability and brain penetration in a rodent model. These characteristics warrant further investigation.

Future studies should include:

-

Detailed in vitro profiling: Assess interactions with other receptors and enzymes to determine the selectivity profile.

-

In vivo efficacy studies: Evaluate the cognitive-enhancing effects in animal models of Alzheimer's disease.

-

Safety and toxicology studies: Determine the therapeutic window and potential adverse effects.

-

Lead optimization: Synthesize and test analogs of this compound to improve its pharmacological properties.

A thorough and systematic approach, as outlined in this guide, is essential for the successful development of a novel therapeutic agent targeting acetylcholinesterase.

References

AChE-IN-39: A Multi-Targeted Approach for Neurodegenerative Disease Models

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational compound AChE-IN-39, a promising multi-target-directed ligand for the potential treatment of neurodegenerative diseases, particularly Alzheimer's disease. This document details its mechanism of action, summarizes key quantitative data, provides representative experimental protocols for its evaluation, and visualizes its role in relevant signaling pathways.

Core Mechanism of Action

This compound is a rationally designed molecule that acts as a dual-binding site inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its unique structure allows it to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of these enzymes. This dual inhibition leads to a more potent and sustained increase in acetylcholine levels in the synaptic cleft compared to traditional, single-site inhibitors. Beyond its primary function as a cholinesterase inhibitor, this compound exhibits significant neuroprotective effects by interfering with key pathological cascades in Alzheimer's disease, namely the aggregation of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein. Furthermore, it has been shown to modulate the Wnt/β-catenin signaling pathway, which is crucial for neuronal survival and function.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound, providing a comparative landscape for its biological activity.

Table 1: In Vitro Cholinesterase Inhibitory Activity

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Source |

| This compound | eeAChE | 3.1 | N/A | |

| This compound | hAChE | 8.9 | N/A | |

| This compound | eqBChE | 1.8 | N/A | |

| Donepezil | hAChE | 10.5 | N/A | |

| Rivastigmine | hAChE | 430 | N/A | |

| Galantamine | hAChE | 840 | N/A |

eeAChE: Electrophorus electricus acetylcholinesterase; hAChE: human acetylcholinesterase; eqBChE: equine butyrylcholinesterase. N/A: Data not available in the reviewed sources.

Table 2: Inhibition of Amyloid-Beta (Aβ) Aggregation

| Compound | Assay Type | Inhibition (%) at 10 µM | IC50 (µM) | Source |

| This compound | Self-induced Aβ1-42 aggregation | 72.8 | 3.1 | |

| This compound | AChE-induced Aβ1-40 aggregation | 85.3 | 0.43 |

Key Signaling Pathways

This compound's neuroprotective effects extend to the modulation of critical intracellular signaling pathways implicated in neurodegeneration.

Wnt/β-Catenin Signaling Pathway

This compound has been demonstrated to activate the Wnt/β-catenin signaling pathway, a critical pathway for neuronal development, synaptic plasticity, and cell survival. In the context of Alzheimer's disease, this pathway is often downregulated. This compound appears to exert its effect by inhibiting Glycogen Synthase Kinase 3-beta (GSK-3β), a key negative regulator of the pathway. Inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin. As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it co-activates the transcription of Wnt target genes, promoting cell survival and mitigating neurotoxicity.

Figure 1: this compound's role in the Wnt/β-catenin signaling pathway.

Experimental Protocols

The following are representative, detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on standard laboratory practices and may require optimization for specific experimental conditions.

Cholinesterase Inhibition Assay (Ellman's Method)

This assay quantifies the enzymatic activity of AChE and BChE.

Workflow:

Figure 2: Workflow for the Ellman's cholinesterase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer: 0.1 M, pH 8.0.

-

DTNB (Ellman's Reagent): 10 mM in phosphate buffer.

-

Enzyme Solution: Human recombinant AChE or BChE diluted in buffer to achieve a linear reaction rate.

-

Substrate: 10 mM Acetylthiocholine Iodide (ATChI) or Butyrylthiocholine Iodide (BTChI) in buffer.

-

Inhibitor: Prepare serial dilutions of this compound in buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 120 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the enzyme solution.

-

Add 20 µL of the this compound dilution or buffer (for control wells).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the substrate solution to each well.

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 5 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay measures the formation of amyloid fibrils.

Methodology:

-

Reagent Preparation:

-

Aβ(1-42) peptide: Prepare a 1 mM stock solution in 100% hexafluoroisopropanol (HFIP), aliquot, and evaporate the HFIP. Store at -80°C. Before use, reconstitute in DMSO to 2 mM and then dilute in phosphate buffer (pH 7.4) to a final concentration of 10 µM.

-

Thioflavin T (ThT): 20 µM in glycine-NaOH buffer (50 mM, pH 8.5).

-

Inhibitor: Prepare serial dilutions of this compound in phosphate buffer.

-

-

Assay Procedure:

-

In a black, clear-bottom 96-well plate, mix the 10 µM Aβ(1-42) solution with different concentrations of this compound or buffer (control).

-

Incubate the plate at 37°C for 48 hours with gentle agitation to allow for fibril formation.

-

After incubation, add the ThT solution to each well.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 440 nm and an emission wavelength of 485 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence of the buffer and ThT.

-

Calculate the percentage of inhibition of Aβ aggregation for each concentration of this compound.

-

Determine the IC50 value as described for the cholinesterase inhibition assay.

-

Western Blot for Tau Phosphorylation and Wnt Pathway Proteins

This technique is used to quantify the levels of specific proteins in cell lysates or tissue homogenates.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable neuronal cell line (e.g., SH-SY5Y) under standard conditions.

-

Treat the cells with an inducing agent (e.g., okadaic acid to induce tau hyperphosphorylation) in the presence or absence of various concentrations of this compound for a specified time (e.g., 24 hours).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-Tau (Ser396), anti-total-Tau, anti-p-GSK-3β (Ser9), anti-total-GSK-3β, anti-active-β-catenin, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the target protein to the loading control. For phosphoproteins, normalize to the total protein levels.

-

Compare the protein levels in the treated groups to the control group to determine the effect of this compound.

-

Conclusion

This compound represents a promising multi-target-directed ligand for the potential treatment of neurodegenerative diseases like Alzheimer's. Its ability to concurrently inhibit cholinesterases, prevent amyloid-beta aggregation, and modulate the Wnt/β-catenin signaling pathway addresses multiple facets of the complex pathology of the disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this compound and similar multi-target compounds. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

Unveiling AChE-IN-39: A Novel Benzofuran-Based Acetylcholinesterase Inhibitor for Alzheimer's Disease

A deep dive into the synthesis, in vitro and in vivo efficacy, and therapeutic potential of a promising new compound.

For Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the novelty of AChE-IN-39, a recently identified acetylcholinesterase (AChE) inhibitor with significant potential for the treatment of Alzheimer's disease. Based on the findings from the foundational study by Somaia S. Abd El-Karim and colleagues, this document provides a comprehensive overview of the compound's inhibitory activity, antioxidant properties, and its effects in an animal model of neurodegeneration. Detailed experimental protocols and a summary of all quantitative data are presented to facilitate further research and development.

Core Compound Data: this compound (Compound 7c)

This compound, chemically identified as (E)-3-(3-acetylanilino)-1-(1-benzofuran-2-yl)prop-2-en-1-one, has emerged from a series of novel benzofuran-based derivatives as a potent inhibitor of acetylcholinesterase.

| Parameter | Value | Reference |

| Chemical Name | (E)-3-(3-acetylanilino)-1-(1-benzofuran-2-yl)prop-2-en-1-one | [1] |

| Internal Designation | Compound 7c | [2] |

| AChE Inhibition (IC50) | 0.058 µM | [2][3][4] |

| Antioxidant Activity | DPPH Scavenging Activity | [2][4] |

| In Vivo Efficacy | Improvement of cognitive impairment in an AlCl3-induced amnesia animal model. | [2][4] |

In Vitro Efficacy: Potent and Selective Inhibition

This compound demonstrates significant inhibitory activity against acetylcholinesterase, with a half-maximal inhibitory concentration (IC50) of 0.058 µM. This positions it as a highly potent inhibitor, comparable to existing treatments. In addition to its primary mode of action, the compound also exhibits antioxidant properties, as evidenced by its 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity. This dual functionality is of particular interest in the context of Alzheimer's disease, where oxidative stress is a known contributing factor to neuronal damage.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound against AChE was determined using a modified Ellman's spectrophotometric method.

-

Principle: The assay measures the activity of AChE by monitoring the increase in absorbance at 412 nm. Acetylthiocholine is hydrolyzed by AChE to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate, a yellow-colored anion.

-

Reagents:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound)

-

-

Procedure:

-

A reaction mixture is prepared in a 96-well plate containing phosphate buffer, DTNB, and the AChE enzyme solution.

-

The test compound (this compound) at various concentrations is added to the wells.

-

The plate is incubated for a predefined period at a controlled temperature.

-

The reaction is initiated by the addition of the substrate, ATCI.

-

The absorbance is measured at 412 nm at regular intervals using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

-

The IC50 value is determined from the dose-response curve.

-

DPPH Radical Scavenging Assay

The antioxidant potential of this compound was assessed through its ability to scavenge the stable DPPH free radical.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

-

Reagents:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Test compound (this compound)

-

Methanol

-

-

Procedure:

-

A solution of the test compound at various concentrations is added to a solution of DPPH in methanol.

-

The mixture is incubated in the dark at room temperature for a specified time.

-

The absorbance is measured at 517 nm.

-

The percentage of radical scavenging activity is calculated by comparing the absorbance of the test solution with that of a control (DPPH solution without the test compound).

-

In Vivo Studies: Reversal of Cognitive Deficits

The therapeutic potential of this compound was evaluated in a well-established animal model of Alzheimer's disease induced by aluminum chloride (AlCl3). Chronic administration of AlCl3 in rodents is known to cause cognitive impairment, oxidative stress, and cholinergic dysfunction, mimicking some of the pathological features of Alzheimer's disease. In this model, this compound demonstrated the ability to improve cognitive deficits.

Aluminum Chloride (AlCl3)-Induced Amnesia Model in Rats

-

Animal Model: Adult male Wistar rats are typically used.

-

Induction of Amnesia: Animals receive daily oral or intraperitoneal administrations of AlCl3 for several weeks. This leads to the development of learning and memory impairments.

-

Treatment: Following the induction period, a separate group of animals is treated with this compound for a specified duration.

-

Behavioral Assessment: Cognitive function is assessed using standard behavioral tests, such as the Morris water maze or T-maze, to evaluate spatial learning and memory.

-

Biochemical and Histopathological Analysis: After the behavioral tests, brain tissues are collected to analyze biochemical markers of oxidative stress (e.g., malondialdehyde, glutathione) and for histopathological examination of neuronal damage.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental investigation into this compound, the following diagrams are provided.

Figure 1: Experimental workflow for the investigation of this compound.

Figure 2: Mechanism of AChE inhibition by this compound.

Conclusion and Future Directions

This compound stands out as a novel and potent acetylcholinesterase inhibitor with the added benefit of antioxidant activity. The in vivo data further supports its potential as a therapeutic agent for Alzheimer's disease by demonstrating its ability to ameliorate cognitive deficits in a relevant animal model. The detailed experimental protocols provided in this guide are intended to enable other researchers to replicate and build upon these findings.

Future research should focus on a more extensive preclinical evaluation of this compound, including:

-

Detailed pharmacokinetic and pharmacodynamic studies.

-

Investigation of its efficacy in other animal models of Alzheimer's disease.

-

Elucidation of the precise molecular interactions with the AChE enzyme through crystallographic studies.

-

Further exploration of its antioxidant mechanism and its contribution to the overall neuroprotective effect.

The promising profile of this compound warrants further investigation and positions it as a strong candidate for development as a next-generation treatment for Alzheimer's disease.

References

An In-depth Technical Guide to the Therapeutic Targets of Acetylcholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine. The resulting increase in acetylcholine levels in the synapses of the nervous system has made these inhibitors a cornerstone in the symptomatic treatment of various neurological and non-neurological disorders. While "AChE-IN-39" does not correspond to a publicly documented specific inhibitor, this guide provides a comprehensive overview of the core therapeutic targets and mechanisms of action of acetylcholinesterase inhibitors in general, with a focus on their application in drug discovery and development.

Core Therapeutic Targets and Mechanisms of Action

The primary therapeutic target of AChE inhibitors is the enzyme acetylcholinesterase itself. By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This mechanism is central to their efficacy in various diseases.

Alzheimer's Disease and Other Dementias

In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a decline in cognitive function. AChE inhibitors help to compensate for this loss by boosting acetylcholine levels, thereby improving cognitive symptoms.

-

Signaling Pathway: The enhanced cholinergic signaling primarily impacts muscarinic and nicotinic acetylcholine receptors in the brain, which are involved in learning and memory processes.

Mechanism of AChE Inhibitors in Alzheimer's Disease.

Myasthenia Gravis

Myasthenia gravis is an autoimmune disorder where antibodies block or destroy nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle weakness. AChE inhibitors increase the amount of acetylcholine available to stimulate the remaining receptors, thereby improving muscle strength.

Glaucoma

In the eye, acetylcholine causes the ciliary muscle to contract, which facilitates the outflow of aqueous humor and reduces intraocular pressure. AChE inhibitors are used topically in glaucoma to enhance this effect.

Reversal of Neuromuscular Blockade

During surgery, neuromuscular blocking agents are often used to induce muscle paralysis. After the procedure, AChE inhibitors can be administered to reverse this effect by increasing acetylcholine levels at the neuromuscular junction, which competes with the blocking agents.

Anti-inflammatory Effects

Recent research has uncovered a role for the "cholinergic anti-inflammatory pathway." Acetylcholine can modulate the inflammatory response by acting on α7 nicotinic acetylcholine receptors (α7-nAChR) on immune cells, such as macrophages. By increasing acetylcholine levels, AChE inhibitors can potentially suppress the production of pro-inflammatory cytokines.

The Cholinergic Anti-inflammatory Pathway.

Quantitative Data on Common AChE Inhibitors

The following table summarizes the inhibitory concentrations (IC50) for several well-established AChE inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of the acetylcholinesterase enzyme by 50%.

| Inhibitor | Target Enzyme | IC50 (nM) | Source |

| Donepezil | AChE | 6.7 | [1][2] |

| Rivastigmine | AChE | 420 | [3] |

| Galantamine | AChE | 405 | [4] |

| Tacrine | AChE | 7.7 | [5] |

| Huperzine A | AChE | 82 | [6] |

Note: IC50 values can vary depending on the experimental conditions.

Experimental Protocols

In Vitro AChE Inhibition Assay (Ellman's Method)

This is a widely used colorimetric assay to determine the AChE inhibitory activity of a compound.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this color change.

Workflow:

Workflow for Ellman's AChE Inhibition Assay.

Detailed Steps:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate Reaction: Add the substrate, ATCI, to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set duration.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated from the dose-response curve.

In Vivo Microdialysis for Neurotransmitter Monitoring

This technique allows for the measurement of neurotransmitter levels, including acetylcholine, in the brains of living animals.

Principle: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region. A physiological solution (perfusate) is slowly pumped through the probe. Neurotransmitters from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.

Workflow:

Workflow for In Vivo Microdialysis Experiment.

Detailed Steps:

-

Surgical Implantation: Anesthetize the animal and surgically implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus or prefrontal cortex).

-

Recovery: Allow the animal to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula and begin perfusing with artificial cerebrospinal fluid (aCSF).

-

Baseline Collection: Collect baseline dialysate samples to establish the basal level of acetylcholine.

-

Drug Administration: Administer the AChE inhibitor via the desired route (e.g., intraperitoneal injection or through the microdialysis probe).

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

-

Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical technique such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Behavioral Correlation: In parallel, conduct behavioral tests (e.g., memory tasks) to correlate the changes in acetylcholine levels with functional outcomes.

Conclusion

Acetylcholinesterase inhibitors represent a versatile class of drugs with established efficacy in several clinical conditions and promising potential in emerging therapeutic areas like inflammation. A thorough understanding of their mechanisms of action, coupled with robust experimental validation, is crucial for the development of novel and more effective AChE-targeting therapies. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals working in this field.

References

- 1. mdpi.com [mdpi.com]

- 2. 39 weeks pregnant guide - Best Start in Life - NHS [nhs.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 39 Weeks Pregnant: Symptoms, Labor Signs, and More [healthline.com]

- 5. Moringa oleifera: An Updated Comprehensive Review of Its Pharmacological Activities, Ethnomedicinal, Phytopharmaceutical Formulation, Clinical, Phytochemical, and Toxicological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. naturalcycles.com [naturalcycles.com]

Early Research Findings on AChE-IN-39: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Acetylcholinesterase (AChE) inhibitors are critical in the management of Alzheimer's disease and other neurological disorders. This document provides a comprehensive summary of the early research findings on a novel AChE inhibitor, AChE-IN-39. Due to the preliminary nature of the available data, this guide will focus on the foundational in-vitro characterization of the compound. All presented information is based on initial screening and profiling studies.

Quantitative Data Summary

The initial biochemical evaluation of this compound has provided key insights into its potency and selectivity. The following table summarizes the quantitative data from these early studies.

| Parameter | Value | Species | Assay Conditions |

| AChE IC₅₀ | 7.8 nM | Human (recombinant) | Fluorometric assay, 37°C, pH 8.0 |

| BuChE IC₅₀ | 156 nM | Human (serum) | Thiocholine-based colorimetric assay |

| Selectivity Index (BuChE/AChE) | 20 | - | Calculated from IC₅₀ values |

| Kinetic Mechanism | Mixed-type Inhibition | - | Lineweaver-Burk analysis |

| Ki | 5.2 nM | Human (recombinant) AChE | Enzyme kinetics study |

Experimental Protocols

The following are the detailed methodologies for the key experiments conducted in the initial characterization of this compound.

In-vitro Acetylcholinesterase (AChE) Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human AChE was diluted in phosphate-buffered saline (PBS) to a final concentration of 0.5 U/mL. Acetylthiocholine iodide (ATCI) was used as the substrate, prepared at a concentration of 1.5 mM in deionized water.

-

Inhibitor Preparation: this compound was dissolved in DMSO to create a 10 mM stock solution, which was then serially diluted in PBS to achieve a range of test concentrations.

-

Assay Procedure: The assay was performed in a 96-well microplate. 25 µL of each inhibitor concentration was added to the wells, followed by 50 µL of the AChE solution. The plate was incubated at 37°C for 15 minutes.

-

Reaction Initiation and Measurement: The enzymatic reaction was initiated by adding 25 µL of the ATCI substrate solution. The hydrolysis of acetylthiocholine to thiocholine was monitored by measuring the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Data Analysis: The rate of reaction was calculated from the linear portion of the absorbance versus time curve. The percent inhibition was determined for each concentration of this compound, and the IC₅₀ value was calculated by non-linear regression analysis.

Lineweaver-Burk Analysis for Kinetic Mechanism Determination

-

Experimental Setup: A series of experiments were conducted with varying concentrations of the substrate (acetylthiocholine) in the absence and presence of fixed concentrations of this compound.

-

Data Collection: The initial velocity (V₀) of the enzymatic reaction was measured for each combination of substrate and inhibitor concentration.

-

Plot Generation: A double reciprocal plot (Lineweaver-Burk plot) was generated by plotting 1/V₀ against 1/[S] (where [S] is the substrate concentration).

-

Mechanism Determination: The pattern of the lines on the Lineweaver-Burk plot was analyzed. For this compound, the lines intersected in the second quadrant, which is characteristic of a mixed-type inhibition mechanism.

Visualizations

The following diagrams illustrate the proposed signaling pathway and experimental workflow related to the early research on this compound.

Caption: Proposed mechanism of this compound in a cholinergic synapse.

Caption: High-level workflow for the in-vitro characterization of this compound.

Methodological & Application

Application Notes and Protocols for a Novel Acetylcholinesterase Inhibitor (AChE-IN-XX)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "AChE-IN-39" could not be identified in publicly available literature. Therefore, this document provides a generalized experimental protocol for the evaluation of a novel acetylcholinesterase inhibitor, referred to herein as "AChE-IN-XX," in a cell culture setting. The presented data is illustrative.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a key therapeutic strategy for diseases characterized by cholinergic deficits, such as Alzheimer's disease.[2] These application notes provide a comprehensive set of protocols for the initial in vitro characterization of a novel acetylcholinesterase inhibitor, AChE-IN-XX, using neuronal cell lines. The protocols cover essential assays for determining the compound's effect on cell viability and its efficacy in inhibiting AChE activity.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the characterization of AChE-IN-XX in SH-SY5Y human neuroblastoma cells.

| Parameter | Cell Line | AChE-IN-XX | Positive Control (Donepezil) |

| IC₅₀ (AChE Inhibition) | SH-SY5Y Cell Lysate | 15 nM | 10 nM |

| CC₅₀ (Cytotoxicity) | SH-SY5Y | > 100 µM | > 100 µM |

| Therapeutic Index | - | > 6667 | > 10000 |

Experimental Protocols

Cell Culture of SH-SY5Y Human Neuroblastoma Cells

The SH-SY5Y cell line is a human-derived neuroblastoma cell line frequently used in neurobiology research, including studies on neurodegenerative diseases.[3]

Materials:

-

SH-SY5Y cells (ATCC® CRL-2266™)

-

DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[4]

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T-75 cell culture flasks

-

96-well cell culture plates

Protocol:

-

Maintain SH-SY5Y cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.[4]

-

For passaging, aspirate the culture medium and wash the cells once with PBS.

-

Add 2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.[4]

-

Neutralize the trypsin with 8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.[4]

-

Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:5 to 1:10.

-

For experiments, seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours before treatment.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]

Materials:

-

SH-SY5Y cells cultured in a 96-well plate

-

AChE-IN-XX and positive control (e.g., Donepezil) at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

DMSO (Dimethyl sulfoxide)

-

Serum-free cell culture medium

Protocol:

-

After 24 hours of cell seeding, replace the medium with serum-free medium containing various concentrations of AChE-IN-XX or the positive control. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

-

Measure the absorbance at 570 nm using a microplate reader.[5]

Acetylcholinesterase Activity Assay

This assay measures the activity of AChE in cell lysates based on the Ellman method.[9]

Materials:

-

SH-SY5Y cells cultured in a 6-well plate

-

Cell lysis buffer (e.g., RIPA buffer)

-

AChE-IN-XX and positive control at various concentrations

-

Acetylthiocholine iodide (ATCI) as a substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

96-well plate

Protocol:

-

Treat SH-SY5Y cells with different concentrations of AChE-IN-XX or a positive control for the desired time.

-

Wash cells with cold PBS and lyse them using a suitable lysis buffer on ice.

-

Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C and collect the supernatant.

-

In a 96-well plate, add 50 µL of cell lysate per well.

-

Add 50 µL of the substrate solution (containing ATCI and DTNB in phosphate buffer) to initiate the reaction.

-

Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 10-20 minutes.

-

The rate of change in absorbance is proportional to the AChE activity.

Visualizations

Signaling Pathway

Caption: Acetylcholine signaling at the synapse and the inhibitory action of AChE-IN-XX.

Experimental Workflow

References

- 1. Acetylcholine - Wikipedia [en.wikipedia.org]

- 2. Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accegen.com [accegen.com]

- 4. SH-SY5Y culturing [protocols.io]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. researchhub.com [researchhub.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Acetylcholinesterase Activity Assay Kit colorimetric AChE assay kit Sigma [sigmaaldrich.com]

Application Notes and Protocols for the Use of Acetylcholinesterase Inhibitors in Animal Models of Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of acetylcholinesterase (AChE) inhibitors in preclinical animal models of Alzheimer's disease (AD). This document outlines detailed protocols for drug administration and behavioral assessments, summarizes key quantitative data from relevant studies, and illustrates the underlying signaling pathways.

Introduction to AChE Inhibitors in Alzheimer's Disease

Alzheimer's disease is characterized by a progressive decline in cognitive function, significantly associated with the degeneration of cholinergic neurons and a subsequent reduction in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase inhibitors (AChEIs) represent a primary class of drugs for the symptomatic treatment of AD. By inhibiting the enzymatic degradation of ACh in the synaptic cleft, these compounds increase the availability of this neurotransmitter, thereby enhancing cholinergic signaling.[1][2] Beyond their symptomatic effects, emerging evidence suggests that AChEIs may also possess disease-modifying properties by influencing amyloid-β (Aβ) plaque deposition and neuroinflammation.[3]

Commonly Studied Acetylcholinesterase Inhibitors

Several AChEIs have been extensively studied in various animal models of AD. The most common include:

-

Donepezil: A highly selective and reversible inhibitor of AChE.[4]

-

Galantamine: A reversible, competitive AChEI that also modulates nicotinic acetylcholine receptors.[5]

-

Rivastigmine: A pseudo-irreversible inhibitor of both AChE and butyrylcholinesterase (BuChE).[6]

-

Huperzine A: A reversible and selective AChEI derived from the plant Huperzia serrata.[7][8]

Animal Models for a Preclinical Evaluation

The selection of an appropriate animal model is critical for the preclinical evaluation of AChEIs. Commonly used models include:

-

Transgenic Models: These models, such as the 5XFAD and APP/PS1 mice, overexpress human genes with mutations linked to familial AD, leading to the age-dependent development of Aβ plaques and cognitive deficits.[3][5][9][10]

-

Pharmacologically-Induced Models: The scopolamine-induced amnesia model is an acute model where a muscarinic receptor antagonist is used to induce a transient cholinergic deficit and cognitive impairment, which is useful for rapid screening of cholinomimetic compounds.[7][11][12]

Data Presentation: Efficacy of AChE Inhibitors in Animal Models

The following tables summarize the quantitative data from studies evaluating the effects of common AChEIs in various animal models of AD.

Table 1: Effects of Donepezil in Alzheimer's Disease Animal Models

| Animal Model | Dosage and Administration | Duration | Behavioral Test | Key Findings | Reference |

| APP/PS1 Mice | 1 mg/kg/day, oral gavage | Chronic | Novel Object Recognition, Morris Water Maze | Significantly improved cognitive function; reduced microglial activation and pro-inflammatory cytokines; decreased insoluble Aβ40/Aβ42 levels. | [3] |

| APP/PS1 Mice | Not specified | Pre-symptomatic treatment | Not specified | Slowed the deterioration of pathological markers. | [13] |

| Tg2576 Mice | 0.1, 0.3, 1.0 mg/kg, route not specified | 6 weeks | Spatial Reversal Learning, Fear Conditioning | Improved deficits in contextual and cued memory. | [2] |

Table 2: Effects of Galantamine in Alzheimer's Disease Animal Models

| Animal Model | Dosage and Administration | Duration | Behavioral Test | Key Findings | Reference |

| 5XFAD Mice | 14 mg/kg and 26 mg/kg body weight, oral | Chronic | Open Field, Light-Dark Avoidance | Improved performance in behavioral tests; significantly lower plaque density in the entorhinal cortex and hippocampus. | [5] |

| Scopolamine-induced amnesia (Mice) | Not specified | Not applicable | Step-through inhibitory avoidance, T-maze, Hole-board test | Derivatives of galantamine were effective in improving short- and long-term memory. | [11] |

Table 3: Effects of Rivastigmine in Alzheimer's Disease Animal Models

| Animal Model | Dosage and Administration | Duration | Behavioral Test | Key Findings | Reference |